molecular formula C10H13BrClN B6298841 5-Bromo-1,1-dimethyl-isoindoline hydrochloride CAS No. 2250241-62-2

5-Bromo-1,1-dimethyl-isoindoline hydrochloride

Cat. No.: B6298841
CAS No.: 2250241-62-2
M. Wt: 262.57 g/mol
InChI Key: PVVGHTLOVKHKMM-UHFFFAOYSA-N
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Description

5-Bromo-1,1-dimethyl-isoindoline hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride typically involves the bromination of 1,1-dimethyl-isoindoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,1-dimethyl-isoindoline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted isoindoline derivatives with various functional groups.

    Oxidation Reactions: N-oxides or other oxidized isoindoline derivatives.

    Reduction Reactions: Hydrogenated isoindoline derivatives

Scientific Research Applications

5-Bromo-1,1-dimethyl-isoindoline hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,1-dimethyl-isoindoline
  • 1,1-Dimethyl-isoindoline
  • 5-Chloro-1,1-dimethyl-isoindoline

Uniqueness

5-Bromo-1,1-dimethyl-isoindoline hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound.

Properties

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydroisoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-10(2)9-4-3-8(11)5-7(9)6-12-10;/h3-5,12H,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVGHTLOVKHKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1)C=C(C=C2)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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